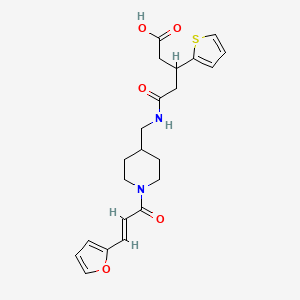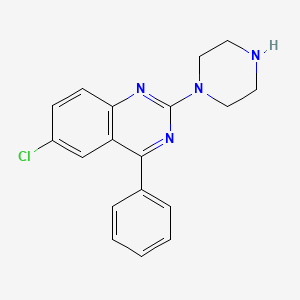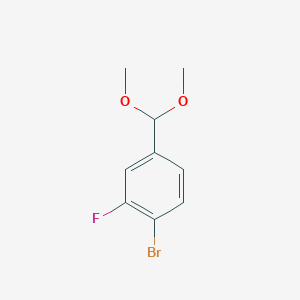
4-Nitropyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitropyridine-2-sulfonamide is an organic compound with the molecular formula C5H5N3O4S. It is a derivative of pyridine, where the sulfonamide group is attached to the second position and a nitro group is attached to the fourth position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, followed by reaction with phosphorus trichloride (PCl3) to yield the final product . The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates, thereby enhancing safety and scalability. The continuous flow process involves the nitration of pyridine N-oxide in a microreactor, followed by continuous extraction and further reaction steps .
化学反应分析
Types of Reactions
4-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form 4-aminopyridine-2-sulfonamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: 4-Aminopyridine-2-sulfonamide.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
4-Nitropyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
4-Aminopyridine-2-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Nitropyridine-2-sulfonamide is unique due to its combination of a nitro group and a sulfonamide group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
属性
IUPAC Name |
4-nitropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASLTXMXXWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2420331.png)
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)


![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2420346.png)
![2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2420347.png)
